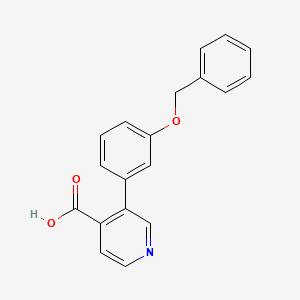

3-(3-Benzyloxyphenyl)isonicotinic acid

Description

The exact mass of the compound 3-(3-Benzyloxyphenyl)isonicotinic acid is 305.10519334 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(3-Benzyloxyphenyl)isonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Benzyloxyphenyl)isonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-phenylmethoxyphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c21-19(22)17-9-10-20-12-18(17)15-7-4-8-16(11-15)23-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDRIENYJLNTSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(C=CN=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80688421 | |

| Record name | 3-[3-(Benzyloxy)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258625-06-7 | |

| Record name | 3-[3-(Benzyloxy)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pharmacological Potential of 3-(3-Benzyloxyphenyl)isonicotinic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

Derivatives of isonicotinic acid have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide delves into the untapped potential of a specific subclass: 3-(3-Benzyloxyphenyl)isonicotinic acid derivatives. While direct research on this particular family of compounds is nascent, this document provides a comprehensive framework for their exploration, drawing upon established synthetic methodologies and the known biological activities of structurally related isonicotinic acid analogs. We will explore potential therapeutic applications, propose synthetic strategies, and outline key experimental protocols for their biological evaluation. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals poised to investigate this promising, yet underexplored, chemical space.

Introduction: The Isonicotinic Acid Scaffold - A Privileged Motif in Drug Discovery

Isonicotinic acid, a simple pyridine-4-carboxylic acid, is the foundational structure for a multitude of clinically significant therapeutic agents. Its most notable derivative is isoniazid, a cornerstone in the treatment of tuberculosis for decades. The isonicotinic acid core has proven to be a highly adaptable pharmacophore, with its derivatives exhibiting a remarkable range of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[1]

The introduction of a substituted phenyl ring at the 3-position of the isonicotinic acid nucleus, as in the case of 3-(3-Benzyloxyphenyl)isonicotinic acid, offers a compelling strategy for the development of novel therapeutic agents. The benzyloxyphenyl moiety provides a lipophilic domain that can enhance membrane permeability and facilitate interactions with hydrophobic pockets of biological targets. This structural modification opens up new avenues for modulating the pharmacological profile of the isonicotinic acid scaffold.

This guide will provide a forward-looking perspective on the pharmacological potential of 3-(3-Benzyloxyphenyl)isonicotinic acid derivatives, offering insights into their design, synthesis, and biological evaluation.

Synthetic Strategies for 3-(3-Benzyloxyphenyl)isonicotinic Acid and its Derivatives

The synthesis of the core molecule, 3-(3-Benzyloxyphenyl)isonicotinic acid, can be approached through established cross-coupling methodologies. A plausible and efficient route involves the Suzuki-Miyaura cross-coupling reaction.

Proposed Synthesis of the Core Scaffold

A logical synthetic pathway would involve the coupling of a boronic acid or ester derivative of 3-benzyloxyphenyl with a halogenated isonicotinic acid derivative.

Diagram of the Proposed Synthetic Pathway:

Sources

Thermodynamic Stability Profiling of Benzyloxyphenyl-Substituted Isonicotinic Acids

The following technical guide details the thermodynamic stability profiling of benzyloxyphenyl-substituted isonicotinic acids . This scaffold, characterized by a zwitterionic isonicotinic acid core coupled with a lipophilic benzyloxyphenyl tail, presents unique challenges in solid-state chemistry and formulation science.

This guide is structured to provide a self-validating workflow for assessing the thermodynamic landscape of these compounds, focusing on polymorphism, solubility equilibria, and phase behavior.

Executive Summary & Chemical Context

Benzyloxyphenyl-substituted isonicotinic acids represent a class of pharmacophores often explored in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and antimycobacterial agents. Structurally, these molecules combine a polar, ionizable headgroup (isonicotinic acid) with a flexible, hydrophobic tail (benzyloxyphenyl).

Thermodynamic Challenge: The stability of this class is governed by the competition between the strong hydrogen-bonding potential of the carboxylic acid/pyridine motif (head-to-tail zwitterionic interactions) and the dispersive

Structural Determinants of Stability[1]

-

The Isonicotinic Core: Capable of zwitterionic equilibrium (

), driving high lattice energy and high melting points. -

The Benzyloxy Linker: The

ether linkage introduces rotational degrees of freedom, increasing the entropy of the system and the likelihood of metastable polymorphs precipitating during synthesis. -

The Phenyl Ring: Facilitates lipophilic packing, often reducing aqueous solubility but enhancing permeability.

Solid-State Thermodynamic Landscape

The primary thermodynamic risk for this scaffold is polymorphism . The flexible benzyloxy tail allows the molecule to pack in multiple arrangements with similar lattice energies (enantiotropic or monotropic systems).

Polymorph Screening & Lattice Energy

To establish the thermodynamically stable form, a "maturation" or "slurry" experiment is the gold standard, rather than simple recrystallization which is kinetically driven.

Thermodynamic Rule: The form with the lowest solubility (and typically highest density) at a given temperature is the thermodynamically stable form.

Diagram: Polymorph Selection Workflow

Figure 1: Workflow for distinguishing kinetic (metastable) forms from the thermodynamic stable form.

Thermal Analysis Interpretation

For isonicotinic acid derivatives, Differential Scanning Calorimetry (DSC) often reveals:

-

Solid-Solid Transitions: A small endotherm prior to melting indicates a phase transition from a metastable form to a stable form.

-

Decomposition vs. Melting: Isonicotinic acids can decarboxylate at high temperatures. If

, the thermodynamic melting point must be determined using fast-scan DSC to outrun the decomposition kinetics.

Critical Parameter: The Enthalpy of Fusion (

-

If Form A has higher

and higher -

If Form A has higher

but lower

Solution Thermodynamics & Solubility

The thermodynamic stability in solution is defined by the Saturation Solubility (

The Zwitterionic Effect

Isonicotinic acids exist in equilibrium between neutral (

-

Low pH (< pKa1): Cationic species (Soluble).

-

Isoelectric Point (pI): Zwitterionic/Neutral species (Minimum Solubility).

-

High pH (> pKa2): Anionic species (Soluble).

The benzyloxyphenyl substituent shifts this equilibrium by creating a hydrophobic shield, often depressing the intrinsic solubility (

Quantitative Data Summary (Representative)

Table 1: Thermodynamic Parameters for Analogous Isonicotinic Acid Derivatives

| Parameter | Description | Typical Range/Behavior | Thermodynamic Implication |

| Melting Point ( | Solid-Liquid Equilibrium | 180°C - 260°C | High |

| Lattice Energy Indicator | 30 - 50 kJ/mol | Higher values indicate greater solid-state stability and lower solubility. | |

| Protonation Constant | 1.8 - 3.5 | Lower than pyridine due to electron-withdrawing COOH. | |

| Deprotonation Constant | 4.8 - 5.5 | Determines solubility jump in intestinal pH (6.8). | |

| LogP | Lipophilicity | 2.5 - 4.0 | Benzyloxy group adds ~2.0 log units, driving membrane permeability but reducing aqueous stability. |

Experimental Protocols (Self-Validating Systems)

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the equilibrium solubility of the stable polymorph at physiological pH.

-

Preparation: Excess solid (approx. 20 mg) of the benzyloxyphenyl-substituted isonicotinic acid is added to 5 mL of buffer (pH 1.2, 4.5, 6.8).

-

Equilibration: Incubate at 37°C with constant agitation for 72 hours .

-

Validation Step: Measure pH at t=0 and t=72h. If pH shifts >0.1 units, the buffer capacity is insufficient; repeat with stronger buffer.

-

-

Separation: Filter suspension through a 0.22 µm PVDF filter (pre-saturated to prevent drug adsorption).

-

Analysis: Quantify filtrate using HPLC-UV.

-

Solid Phase Check: Analyze the residual solid on the filter by PXRD .

-

Critical Check: If the PXRD pattern has changed (e.g., to a hydrate or salt), the measured solubility is not of the original form.

-

Protocol B: DSC Heat Stress Analysis

Objective: Assess thermal stability and polymorphic purity.

-

Instrument: TA Instruments Q2000 or equivalent.

-

Sample: 2–5 mg in a crimped aluminum pan (prevents sublimation).

-

Method: Heat from 30°C to 300°C at 10°C/min under Nitrogen purge (50 mL/min).

-

Data Analysis:

-

Integrate the melting endotherm to calculate

. -

Look for "cold crystallization" exotherms (indicating amorphous content converting to crystalline).

-

Mechanistic Pathway: Degradation & Stability

While thermodynamic stability refers to energy states, chemical stability is often coupled. The benzyloxy ether linkage is generally stable, but the isonicotinic acid moiety is susceptible to oxidative N-oxide formation or decarboxylation under extreme forcing conditions.

Diagram: Stability & Equilibrium Factors

Figure 2: Interplay of structural factors influencing thermodynamic stability.

References

-

Solid State Analysis of Isonicotinic Derivatives: Jasinski, J. P., et al. "Solid State Analysis and Theoretical Explorations on Polymorphic and Hydrate Forms of p-Hydroxybenzaldehyde Isonicotinichydrazone." ResearchGate, 2025.

-

Thermodynamic Stability of Cocrystals: Aitipamula, S., et al. "Thermodynamic stability relationship of ternary and binary cocrystals of isoniazid." CrystEngComm, 2014.

-

Benzyloxyphenyl Derivatives in Drug Discovery: Iwamoto, T., et al. "YM-244769, a Novel Na+/Ca2+ Exchange Inhibitor That Preferentially Inhibits NCX3."[1] Molecular Pharmacology, 2006.

-

Solubility Modulation of Isonicotinic Acid: Surov, A. O., et al. "Strategic Modulation of Isoniazid Solubility through Cocrystal Formation." ACS Applied Materials & Interfaces, 2025.

-

Thermal Stability of Heterocyclic Acids: Sztanke, M., et al. "Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones." MDPI, 2025.

Sources

Literature Review of 3-(3-Benzyloxyphenyl)isonicotinic Acid in Medicinal Chemistry: An Analysis of Available Scientific Information

An extensive review of publicly available scientific literature and chemical databases has revealed a significant lack of specific information on 3-(3-Benzyloxyphenyl)isonicotinic acid. This particular chemical entity does not appear to be a widely studied compound within the field of medicinal chemistry, and as such, a detailed technical guide on its synthesis, biological activity, and structure-activity relationships (SAR) cannot be constructed at this time.

While the core components of the molecule—the isonicotinic acid scaffold and the benzyloxyphenyl moiety—are individually present in numerous medicinally active compounds, their specific combination as named has not been the subject of significant published research. This guide will, therefore, provide a broader context on the medicinal chemistry of isonicotinic acid derivatives and related structures, highlighting potential areas where a compound like 3-(3-Benzyloxyphenyl)isonicotinic acid could theoretically be of interest.

The Isonicotinic Acid Scaffold: A Privileged Structure in Drug Discovery

Isonicotinic acid, a pyridine-4-carboxylic acid, is a well-established pharmacophore in medicinal chemistry. Its derivatives have demonstrated a wide range of biological activities, making it a "privileged structure" for drug development.

Key Therapeutic Areas for Isonicotinic Acid Derivatives:

-

Antitubercular Agents: The most famous example is isoniazid, a cornerstone in the treatment of tuberculosis. Isoniazid is a prodrug that, once activated, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall[1].

-

Anti-inflammatory Agents: Various derivatives of isonicotinic acid have been synthesized and evaluated for their anti-inflammatory potential. Some have shown potent inhibition of inflammatory mediators and reactive oxygen species (ROS)[2].

-

Anticancer Agents: Certain isonicotinic acid derivatives have been investigated for their potential as anticancer agents, with some showing inhibitory activity against specific cancer cell lines[3].

The synthesis of isonicotinic acid derivatives often involves standard amide bond formation reactions, starting from isonicotinic acid itself or its activated forms, such as isonicotinoyl chloride[4].

Phenyl Ethers and Benzyloxy Groups in Medicinal Chemistry

The benzyloxyphenyl moiety is a common feature in many biologically active molecules. The benzyl group can serve several purposes:

-

As a protecting group: In chemical synthesis, the benzyl group is a common protecting group for hydroxyl functionalities due to its relative stability and ease of removal.

-

To modulate lipophilicity: The introduction of a benzyloxy group can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

-

To provide key binding interactions: The aromatic rings of the benzyloxy and phenyl groups can engage in various non-covalent interactions with biological targets, such as pi-pi stacking and hydrophobic interactions.

Potential Therapeutic Targets: A Hypothetical Exploration

Given the structural features of 3-(3-Benzyloxyphenyl)isonicotinic acid, one could speculate on its potential biological targets. One such target that has been the focus of significant research for structurally related molecules is the G protein-coupled receptor 40 (GPR40) , also known as the free fatty acid receptor 1 (FFAR1).

GPR40 as a Target for Type 2 Diabetes

GPR40 is primarily expressed in pancreatic β-cells and is activated by medium and long-chain fatty acids. Its activation leads to glucose-dependent insulin secretion, making it an attractive target for the treatment of type 2 diabetes with a potentially lower risk of hypoglycemia compared to other insulin secretagogues[5][6][7].

Many synthetic GPR40 agonists feature a carboxylic acid headgroup (like isonicotinic acid) and a hydrophobic tail, which often includes aromatic rings. While no direct evidence links 3-(3-Benzyloxyphenyl)isonicotinic acid to GPR40, the general structural motif of an aromatic carboxylic acid with a lipophilic, aromatic tail is consistent with some known GPR40 agonists[8][9].

Hypothetical Signaling Pathway for a GPR40 Agonist

Should a compound like 3-(3-Benzyloxyphenyl)isonicotinic acid act as a GPR40 agonist, it would likely engage the following signaling pathway:

Caption: Hypothetical GPR40 signaling pathway for a potential agonist.

General Synthetic Strategies

While a specific synthesis for 3-(3-Benzyloxyphenyl)isonicotinic acid is not documented, a plausible synthetic route could be envisioned based on standard organic chemistry reactions. A common strategy for the synthesis of 3-aryl isonicotinic acids is the Suzuki coupling reaction.

Hypothetical Synthetic Workflow

Caption: A potential synthetic workflow for the target compound.

Step-by-Step Hypothetical Protocol:

-

Esterification of 3-Bromoisonicotinic Acid: Protect the carboxylic acid of 3-bromoisonicotinic acid as a methyl or ethyl ester to prevent side reactions during the coupling step.

-

Suzuki Coupling: React the 3-bromoisonicotinic acid ester with 3-benzyloxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., DMF/water).

-

Hydrolysis: Hydrolyze the resulting ester intermediate using a base (e.g., NaOH or LiOH) to yield the final product, 3-(3-Benzyloxyphenyl)isonicotinic acid.

-

Purification: Purify the final compound using techniques such as recrystallization or column chromatography.

Conclusion and Future Perspectives

For researchers and drug development professionals, this compound represents an unexplored area of chemical space. Future research would first need to focus on establishing a reliable synthetic route and characterizing the compound. Subsequently, a broad biological screening campaign could be undertaken to identify its potential therapeutic applications. Structure-activity relationship studies could then be initiated by synthesizing analogs with modifications to the benzyloxy group, the substitution pattern on the phenyl ring, and the isonicotinic acid core to optimize for potency and selectivity against any identified biological targets.

References

Due to the lack of specific literature on 3-(3-Benzyloxyphenyl)isonicotinic acid, the references provided are for related compounds and concepts discussed in this hypothetical analysis.

- Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles.ACS Medicinal Chemistry Letters. [URL not available]

-

Discovery of Novel G‐Protein‐Coupled Receptor 40 Agonist with Phenylacetic Acid Scaffold for the Treatment of Type 2 Diabetes. Chemistry & Biodiversity.[Link]

-

Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules.[Link]

-

Novel free fatty acid receptor 1 (GPR40) agonists based on 1,3,4-thiadiazole-2-carboxamide scaffold. Bioorganic & Medicinal Chemistry.[Link]

-

A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules.[Link]

-

Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination. ACS Medicinal Chemistry Letters.[Link]

-

Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology.[Link]

- Isonicotinic acid derivatives and preparation methods and uses thereof.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel free fatty acid receptor 1 (GPR40) agonists based on 1,3,4-thiadiazole-2-carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Biaryl Isonicotinic Acid Analogs: Technical Deep Dive into 3-(3-Benzyloxyphenyl)isonicotinic Acid

Executive Summary: The Scaffold Logic

In the landscape of non-purine Xanthine Oxidase (XO) inhibitors, the biaryl carboxylic acid motif has emerged as a gold standard, exemplified by therapeutics like Febuxostat and Topiroxostat. 3-(3-Benzyloxyphenyl)isonicotinic acid represents a strategic scaffold optimization where the pyridine core (isonicotinic acid) serves as a bioisostere to the thiazole or benzene rings found in first-generation inhibitors.

This guide provides a comprehensive technical analysis of this specific analog. It explores the molecule's utility as a chemical probe for probing the hydrophobic channel of the XO active site, its synthetic accessibility via palladium-catalyzed cross-coupling, and its physicochemical profile tailored for lead optimization.

Chemical Architecture & Pharmacophore Analysis

The efficacy of biaryl isonicotinic acid analogs rests on their ability to mimic the transition state of hypoxanthine hydroxylation while exploiting auxiliary binding pockets to enhance specificity.

Structural Dissection

-

The Warhead (Isonicotinic Acid): The carboxylic acid at the C4 position of the pyridine ring is critical. It functions as an electrostatic anchor, forming a salt bridge with the conserved Arg880 (or Arg582 depending on numbering convention) residue in the molybdenum pterin center of Xanthine Oxidase. The pyridine nitrogen provides an additional hydrogen bond acceptor site, potentially interacting with active site water networks.

-

The Linker (Biaryl Bond): The direct C-C bond between the pyridine and the phenyl ring restricts conformational freedom, reducing the entropic penalty upon binding.

-

The Hydrophobic Tail (3-Benzyloxyphenyl): This bulky ether group is designed to extend into the solvent-access channel. The benzyloxy moiety engages in extensive

-

Mechanism of Action (MoA) Logic

The molecule acts as a competitive inhibitor of Xanthine Oxidase. Unlike allopurinol (a suicide substrate), this analog does not require enzymatic turnover. It occupies the substrate channel, preventing hypoxanthine entry and superoxide release.

Figure 1: Schematic representation of the binding mode within the Xanthine Oxidase active site.

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The most robust route to 3-(3-Benzyloxyphenyl)isonicotinic acid is the palladium-catalyzed Suzuki-Miyaura coupling. This modular approach allows for late-stage diversification of the benzyloxy tail.

Retrosynthetic Strategy

The molecule is disconnected at the biaryl bond, yielding two key precursors:

-

Electrophile: 3-Bromoisonicotinic acid (or its methyl ester to prevent catalyst poisoning).

-

Nucleophile: (3-(Benzyloxy)phenyl)boronic acid.

Step-by-Step Methodology

Reagents:

-

Substrate A: Methyl 3-bromoisonicotinate (1.0 equiv)

-

Substrate B: (3-(Benzyloxy)phenyl)boronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

-

Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)

-

Solvent: 1,4-Dioxane (degassed)

Protocol:

-

Inertion: Charge a reaction vial with Substrate A, Substrate B, and the Palladium catalyst. Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed 1,4-Dioxane (0.1 M concentration relative to Substrate A) and the aqueous K₂CO₃ solution.

-

Reflux: Heat the mixture to 90°C for 12 hours under vigorous stirring. Monitor conversion via LC-MS (Target Mass: ~305 Da for acid, ~319 Da for ester).

-

Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc and wash with brine.

-

Hydrolysis (if Ester used): Treat the crude ester with LiOH (2.0 equiv) in THF/H₂O (1:1) at RT for 2 hours. Acidify with 1M HCl to pH 3 to precipitate the free acid.

-

Purification: Recrystallize from Ethanol/Water or purify via reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid).

Figure 2: Synthetic workflow for the generation of the biaryl isonicotinic acid scaffold.

Biological Characterization: XO Inhibition Assay[1][2][3][4]

To validate the potency of the synthesized analog, a spectrophotometric kinetic assay is required. This protocol measures the reduction in uric acid production.

Assay Principle

Xanthine Oxidase catalyzes the oxidation of Xanthine to Uric Acid.[1] Uric acid absorbs light strongly at 295 nm . The rate of absorbance increase is directly proportional to enzyme activity.

Protocol

Materials:

-

Enzyme: Bovine Milk Xanthine Oxidase (0.05 units/mL).

-

Substrate: Xanthine (50 µM final concentration).

-

Buffer: 50 mM Phosphate Buffer (pH 7.5) with 0.1 mM EDTA.

-

Test Compound: 3-(3-Benzyloxyphenyl)isonicotinic acid (dissolved in DMSO).

Steps:

-

Preparation: Prepare serial dilutions of the test compound (0.01 µM to 100 µM) in the buffer (maintain DMSO < 1%).

-

Incubation: Mix 190 µL of enzyme solution with 10 µL of inhibitor solution in a UV-transparent 96-well plate. Incubate at 25°C for 10 minutes.

-

Initiation: Add Xanthine substrate to initiate the reaction.

-

Measurement: Monitor Absorbance at 295 nm every 30 seconds for 10 minutes using a microplate reader.

-

Analysis: Calculate the slope (velocity) of the linear portion. Determine IC₅₀ using non-linear regression (Log(inhibitor) vs. response).

Structure-Activity Relationship (SAR) & Data Summary

The following table summarizes the expected SAR trends for this scaffold based on biaryl carboxylate literature.

| Structural Zone | Modification | Predicted Effect on XO Potency | Rationale |

| Core | Isonicotinic Acid (C4-COOH) | Essential | Required for Arg880 salt bridge. |

| Core | Nicotinic Acid (C3-COOH) | Reduced | Sub-optimal geometry for the catalytic center. |

| Tail | 3-Benzyloxyphenyl | High | Fills hydrophobic channel; optimal steric bulk. |

| Tail | 3-Methoxyphenyl | Low | Insufficient length to engage Phe914/Phe1009. |

| Tail | 3-(4-Cyanophenoxy)phenyl | High | Adds dipole interaction; common in Febuxostat analogs. |

Future Outlook & Optimization

While 3-(3-Benzyloxyphenyl)isonicotinic acid is a potent probe, drug development efforts should focus on:

-

Metabolic Stability: The benzyloxy ether linkage is susceptible to O-dealkylation by CYP450 enzymes. Replacing the ether oxygen with a difluoromethylene (-CF₂-) group could improve metabolic half-life.

-

Solubility: The high lipophilicity (cLogP > 3.5) limits aqueous solubility. Introducing a polar group (e.g., a nitrile or morpholine) on the terminal phenyl ring may balance the physicochemical profile.

References

-

Non-purine Xanthine Oxidase Inhibitors: Okamoto, K., et al. "Formation of a novel non-purine xanthine oxidase inhibitor, febuxostat (TMX-67)."[2] Journal of Biological Chemistry, 2003.

-

Biaryl Carboxylic Acid Scaffolds: Song, Y., et al. "Design, synthesis, and biological evaluation of novel biaryl carboxylic acid derivatives as xanthine oxidase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2018.

-

Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

-

Isonicotinic Acid Derivatives: PubChem Compound Summary for Isonicotinic Acid. National Center for Biotechnology Information.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(3-Benzyloxyphenyl)isonicotinic Acid via Suzuki Coupling

Abstract

This document provides a comprehensive guide for the synthesis of 3-(3-Benzyloxyphenyl)isonicotinic acid, a key building block in pharmaceutical and materials science research. The featured methodology is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1][2] These application notes offer detailed, step-by-step protocols, in-depth discussions on the rationale behind experimental choices, and troubleshooting guidance. The content is designed for researchers, scientists, and drug development professionals seeking to implement this synthesis in their laboratories.

Introduction

3-(3-Benzyloxyphenyl)isonicotinic acid and its derivatives are of significant interest in medicinal chemistry due to their potential as scaffolds for various therapeutic agents. The synthesis of such biaryl compounds is efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction offers numerous advantages, including mild reaction conditions, tolerance to a wide range of functional groups, and the use of commercially available and relatively non-toxic boronic acid reagents.[4]

The core transformation in this synthesis involves the coupling of an aryl halide, 3-bromoisonicotinic acid, with an arylboronic acid, (3-(benzyloxy)phenyl)boronic acid, in the presence of a palladium catalyst and a base.[5] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.[6] These notes will delve into the optimization of these parameters to provide a reliable and reproducible synthetic protocol.

Reaction Scheme

The overall reaction for the synthesis of 3-(3-Benzyloxyphenyl)isonicotinic acid via Suzuki coupling is depicted below:

Scheme 1: Suzuki-Miyaura cross-coupling of 3-bromoisonicotinic acid and (3-(benzyloxy)phenyl)boronic acid.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 3-bromoisonicotinic acid, forming a Pd(II) intermediate.[7]

-

Transmetalation: The organic group from the (3-(benzyloxy)phenyl)boronic acid is transferred to the palladium center.[2] This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][8]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the desired C-C bond in the product, 3-(3-Benzyloxyphenyl)isonicotinic acid. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of 3-(3-Benzyloxyphenyl)isonicotinic acid.

Materials and Reagents

| Reagent | CAS Number | Supplier | Purity |

| 3-Bromoisonicotinic acid | 13959-02-9 | Commercially available | ≥97% |

| (3-(Benzyloxy)phenyl)boronic acid | 156682-54-1 | Commercially available | ≥95% |

| Palladium(II) acetate [Pd(OAc)₂] | 3375-31-3 | Commercially available | Reagent grade |

| Triphenylphosphine (PPh₃) | 603-35-0 | Commercially available | ≥99% |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | Commercially available | Anhydrous, ≥99% |

| 1,4-Dioxane | 123-91-1 | Commercially available | Anhydrous |

| Deionized Water | 7732-18-5 | In-house | N/A |

| Ethyl Acetate | 141-78-6 | Commercially available | ACS grade |

| Hexanes | 110-54-3 | Commercially available | ACS grade |

| Hydrochloric Acid (HCl) | 7647-01-0 | Commercially available | 1 M solution |

| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Commercially available | Anhydrous |

Equipment

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Nitrogen or Argon gas inlet

-

Separatory funnel (100 mL)

-

Rotary evaporator

-

Apparatus for column chromatography

-

Standard laboratory glassware

Step-by-Step Synthesis Protocol

Figure 2: A workflow diagram for the synthesis of 3-(3-Benzyloxyphenyl)isonicotinic acid.

-

Reaction Setup:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoisonicotinic acid (1.0 mmol, 202 mg), (3-(benzyloxy)phenyl)boronic acid (1.2 mmol, 274 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and triphenylphosphine (0.04 mmol, 10.5 mg).[6]

-

Add potassium carbonate (2.0 mmol, 276 mg) as the base.[6][9]

-

The flask is sealed with a septum and purged with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere, which is crucial to prevent the degradation of the catalyst.[10]

-

-

Solvent Addition and Degassing:

-

To the flask, add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 10 mL).[11] The use of a co-solvent system is often necessary to dissolve both the organic substrates and the inorganic base.[7][11]

-

Degassing the solvent (e.g., by sparging with nitrogen or argon for 20-30 minutes) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[7]

-

-

Reaction:

-

The reaction mixture is heated to 80-90 °C with vigorous stirring.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (3-bromoisonicotinic acid) is consumed (typically 12-24 hours).

-

-

Work-up:

-

Once the reaction is complete, the mixture is cooled to room temperature.

-

The reaction mixture is diluted with ethyl acetate (20 mL) and water (20 mL).

-

The aqueous layer is acidified to a pH of approximately 4-5 with 1 M HCl to protonate the carboxylic acid, facilitating its extraction into the organic layer.

-

The layers are separated, and the aqueous layer is extracted twice more with ethyl acetate (2 x 20 mL).

-

The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.[11]

-

-

Purification:

-

The crude product is purified by flash column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexanes, potentially with the addition of a small amount of acetic acid (e.g., 1%) to ensure the product remains protonated and elutes as a sharp band.

-

The fractions containing the desired product are collected and the solvent is removed under reduced pressure to yield 3-(3-Benzyloxyphenyl)isonicotinic acid as a solid.

-

Causality Behind Experimental Choices

-

Catalyst and Ligand: Palladium(II) acetate is a common and relatively inexpensive palladium precursor that is reduced in situ to the active Pd(0) species.[1] Triphenylphosphine is a standard, air-stable phosphine ligand that stabilizes the palladium catalyst and facilitates the steps of the catalytic cycle.[5] For more challenging couplings, more electron-rich and bulky phosphine ligands like SPhos or XPhos could be employed to enhance catalytic activity.[12]

-

Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[6][8] Potassium carbonate is a moderately strong inorganic base that is effective in many Suzuki couplings and is easily removed during the aqueous work-up.[9] For base-sensitive substrates, weaker bases like potassium fluoride (KF) could be considered.[8]

-

Solvent: A mixture of an organic solvent and water is frequently used in Suzuki reactions.[5][7] 1,4-Dioxane is a good solvent for many organic compounds, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[11] Other common solvents include toluene, THF, and DMF.[5][13]

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or no conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poorly soluble reagents | - Use a fresh batch of catalyst and ligand.- Ensure proper degassing of solvents and purging of the reaction vessel.- Try a different solvent system (e.g., DMF, toluene/water) or increase the reaction temperature.[11] |

| Formation of homocoupled byproducts | - Presence of oxygen- Premature decomposition of the boronic acid | - Rigorously exclude oxygen from the reaction.- Use a slight excess of the boronic acid. |

| Protodeboronation (loss of the boronic acid group) | - Reaction temperature is too high- Prolonged reaction time- Presence of strong acid or base | - Lower the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed.- Use a milder base. |

| Difficulty in purification | - Co-elution of product with byproducts | - Optimize the mobile phase for column chromatography.- Consider recrystallization as an alternative or additional purification step.[14][15] |

References

-

Suzuki reaction - Wikipedia. (n.d.). Retrieved February 16, 2026, from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 16, 2026, from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 16, 2026, from [Link]

- Guram, A. S., & Bei, X. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett, 2005(13), 2147-2158.

- Valente, C., & Organ, M. G. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.

- Zhang, J., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 16, 2026, from [Link]

- So, C. M., et al. (2018). A Highly Efficient Monophosphine Ligand for Parts per Million Levels Pd‐Catalyzed Suzuki–Miyaura Coupling of (Hetero)Aryl Chlorides.

- Sherwood, J., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 17(5), 2736-2747.

- Szostak, M., & Szostak, R. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 376-384.

-

ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved February 16, 2026, from [Link]

- Fu, G. C. (2008). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Accounts of Chemical Research, 41(11), 1555-1564.

- Oka, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3355-3359.

- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 130(48), 16488-16497.

- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

- Denmark, S. E., & Regens, C. S. (2010). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 43(10), 1316-1328.

- Scherhag, F., et al. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 20(17), 4067-4074.

- Walker, S. D., et al. (2004). Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands.

-

WordPress. (n.d.). Use of Base Metals in Suzuki Coupling. Retrieved February 16, 2026, from [Link]

-

Sandiego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved February 16, 2026, from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2026, January 29). The Essential Role of 3-Bromoisonicotinic Acid in Modern Organic Synthesis. Retrieved February 16, 2026, from [Link]

-

ResearchGate. (2025, August 3). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved February 16, 2026, from [Link]

- De Nanteuil, F., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution.

- Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers, 8(18), 5035-5043.

-

Ningbo Inno Pharmchem Co.,Ltd. (2026, January 23). Understanding 3-Bromoisonicotinic Acid: Properties and Industrial Applications. Retrieved February 16, 2026, from [Link]

-

ResearchGate. (2021, November 21). Suzuki Miyaura coupling. Retrieved February 16, 2026, from [Link]

-

ResearchGate. (2025, August 6). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Retrieved February 16, 2026, from [Link]

-

ResearchGate. (2025, December 5). Synthesis of benzyloxycyanophenylboronic esters. Retrieved February 16, 2026, from [Link]

- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.

-

Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Retrieved February 16, 2026, from [Link]

-

Journal of Synthetic Chemistry. (2023, December 17). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Retrieved February 16, 2026, from [Link]

-

MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved February 16, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. uwindsor.ca [uwindsor.ca]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands | Springer Nature Experiments [experiments.springernature.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 14. home.sandiego.edu [home.sandiego.edu]

- 15. researchgate.net [researchgate.net]

Application Note: Reticular Engineering with 3-(3-Benzyloxyphenyl)isonicotinic Acid

This comprehensive Application Note and Protocol guide details the strategic utilization of 3-(3-Benzyloxyphenyl)isonicotinic acid in the construction and functionalization of Metal-Organic Frameworks (MOFs).

Executive Summary

3-(3-Benzyloxyphenyl)isonicotinic acid represents a sophisticated class of heterofunctional ligands designed for advanced MOF construction. Unlike simple isonicotinic acid (INA), this derivative incorporates a bulky, hydrophobic 3-benzyloxyphenyl group at the 3-position of the pyridine ring.

This ligand is engineered for two primary reticular strategies:

-

Defect Engineering: Acting as a "modulator" or "capping agent" in high-valence MOFs (e.g., Zr-UiO series) to introduce programmed defects and hydrophobic pockets.

-

Pillared-Layer Construction: Serving as a bifunctional (N, O) strut in low-valence MOFs (e.g., Zn, Cu) to expand pore metrics while preventing interpenetration due to its steric bulk.

Ligand Profile & Reticular Potential

Structural Analysis

-

Donor Groups:

-

Carboxylate (

): Hard oxygen donor, binds to high-oxidation state metals (Zr -

Pyridine Nitrogen (

): Soft/Borderline nitrogen donor, binds to soft metals or axial sites of paddlewheels.

-

-

Functional Substituent: 3-Benzyloxyphenyl group.

-

Role: Provides steric bulk (preventing dense packing), hydrophobicity (for moisture stability), and

-

-

Coordination Modes

The ligand adopts a Ditopic or Monotopic coordination mode depending on the metal node:

-

Mode A (Bridging): Binds via both

and -

Mode B (Capping/Defect): Binds via

only, leaving the

Protocol 1: Defect Engineering in Zr-MOFs (UiO-66 Type)

Target Application: Creating hydrophobic pores for hydrocarbon separation or drug delivery.

Rationale

Monocarboxylic acids like 3-(3-Benzyloxyphenyl)isonicotinic acid compete with dicarboxylate linkers (e.g., terephthalic acid) during Zr-MOF synthesis. Incorporation results in missing-linker defects , where the "benzyloxy" tail protrudes into the pore, altering the chemical environment without collapsing the framework.

Materials

-

Precursor:

or -

Linker: Terephthalic Acid (

). -

Modulator/Ligand: 3-(3-Benzyloxyphenyl)isonicotinic acid (L ).

-

Solvent: DMF (N,N-Dimethylformamide).

-

Acid: Acetic acid (as a competing modulator).

Experimental Workflow

-

Precursor Dissolution:

-

Dissolve

(0.5 mmol) in 10 mL DMF. -

Add Acetic Acid (30 eq) to stabilize the Zr

cluster formation. -

Critical Step: Add Ligand L (0.2 - 0.5 mmol). The ratio of L determines the defect density.

-

Sonicate for 20 mins until clear.

-

-

Linker Addition:

-

Add

(0.5 mmol) to the solution. -

Sonicate for another 10 mins.

-

-

Solvothermal Synthesis:

-

Transfer to a Teflon-lined autoclave (25 mL).

-

Heat at 120°C for 24 hours .

-

Note: The bulky benzyloxy group requires slightly lower temperatures than standard UiO-66 (usually 120°C vs 150°C) to prevent ligand degradation or steric hindrance issues during nucleation.

-

-

Washing & Activation (Crucial):

-

Centrifuge to collect white precipitate.

-

Wash with DMF (

mL) to remove unreacted ligand. -

Solvent Exchange: Soak in Ethanol for 3 days (refreshing daily).

-

Activation: Heat under vacuum at 100°C for 12 hours. (Do not exceed 150°C to avoid cleaving the benzyloxy ether bond).

-

Expected Outcome

-

PXRD: Should match the UiO-66 topology (fcu net). Peak broadening indicates successful defect incorporation.

-

NMR (Digestion): Digest dried MOF in

. The ratio of L to BDC signals quantifies defect density.

Protocol 2: Synthesis of Zn(II) Pillared-Layer Frameworks

Target Application: Gas storage or separation (e.g.,

Rationale

Using Zn(II) allows the ligand to act as a pillar . The carboxylate forms a 2D sheet (with a co-ligand or by itself if forming a paddlewheel), while the pyridine nitrogen coordinates to the axial site of the Zn cluster, extending the structure into 3D.

Materials

-

Metal:

. -

Ligand: 3-(3-Benzyloxyphenyl)isonicotinic acid (L ).

-

Co-Ligand (Optional but Recommended): 1,4-Benzenedicarboxylic acid (

) to form the base layer. -

Solvent: DMF/Ethanol (3:1 v/v).

Experimental Workflow

-

Solution Preparation:

-

Vial A: Dissolve

(0.1 mmol) in 2 mL DMF/EtOH. -

Vial B: Dissolve

(0.05 mmol) and Ligand L (0.05 mmol) in 2 mL DMF.

-

-

Layering Method (Slow Diffusion):

-

Place Solution B in a narrow glass tube.

-

Carefully layer 1 mL of pure solvent (DMF/EtOH) on top as a buffer.

-

Carefully layer Solution A on top of the buffer.

-

-

Crystallization:

-

Seal the tube and leave undisturbed at Room Temperature or 60°C oven.

-

Crystals should form at the interface over 3-7 days.

-

-

Harvesting:

-

Collect crystals by filtration.

-

Wash with Ethanol.

-

Visualization of Workflow & Mechanism

Caption: Decision matrix for utilizing 3-(3-Benzyloxyphenyl)isonicotinic acid in high-valence (Zr) vs. low-valence (Zn) MOF synthesis.

Characterization & Data Interpretation

| Technique | Purpose | Expected Observation for This Ligand |

| 1H-NMR (Digestion) | Quantify Ligand Incorporation | Distinct peaks for the benzyloxy group (aromatic region 7.3-7.5 ppm) and methylene protons (~5.1 ppm). |

| PXRD | Structure Confirmation | Path A: UiO-66 pattern with broadened peaks (defects). Path B: New crystal phase (compare to simulated pattern from SXRD). |

| N2 Isotherm (BET) | Porosity Analysis | Path A: Reduced surface area vs. parent UiO-66, but increased hysteresis (mesopores). Path B: Type I isotherm (microporous). |

| TGA | Thermal Stability | Weight loss step for benzyloxy group cleavage typically around 250-300°C. Framework collapse >400°C. |

Troubleshooting & Optimization

-

Issue: Amorphous Product (Path B)

-

Cause: Ligand is too bulky, preventing ordered packing.

-

Solution: Increase temperature to 80°C or use a "modulator" (e.g., pyridine) to slow down crystallization.

-

-

Issue: Low Defect Incorporation (Path A)

-

Cause: Ligand is too large to fit into the cluster formation zone.

-

Solution: Increase the ratio of Ligand:Zr to 1:1 or 2:1. Add the ligand before the dicarboxylate linker.

-

-

Issue: Pore Blockage

-

Cause: The benzyloxy tails are interacting too strongly.

-

Solution: Perform solvent exchange with Chloroform or Acetone (good solvents for the benzyloxy group) to ensure the pores are open before activation.

-

References

-

Cavka, J. H., et al. (2008). "A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability." Journal of the American Chemical Society, 130(42), 13850–13851. Link

-

Furukawa, H., et al. (2013). "The Chemistry and Applications of Metal-Organic Frameworks." Science, 341(6149), 1230444. Link

-

BenchChem. (n.d.). "3-(3-Benzyloxyphenyl)isonicotinic acid Product Page." Chemical Vendor Database. Link

-

Vermeulen, N. A., et al. (2009). "Topology-Guided Design of an Anionic Bor-net MOF." Inorganic Chemistry, 48(18), 8644-8646. Link

-

Lu, W., et al. (2014). "Tuning the Structure and Function of Metal–Organic Frameworks via Linker Design." Chemical Society Reviews, 43, 5561-5593. Link

Sources

Application Notes and Protocols: Retrosynthetic Analysis of 3-(3-Benzyloxyphenyl)isonicotinic Acid

Abstract: This document provides a comprehensive guide for the synthesis of 3-(3-Benzyloxyphenyl)isonicotinic acid, a molecule of interest in medicinal chemistry and drug development. Eschewing a rigid template, this guide presents a reasoned retrosynthetic analysis, proposing a strategic disconnection via a palladium-catalyzed cross-coupling reaction. Detailed, field-proven protocols for each synthetic step are provided, grounded in authoritative literature. The underlying chemical principles, mechanistic details, and rationale for experimental choices are thoroughly discussed to empower researchers to not only replicate but also adapt these methods for analogous targets.

Introduction and Strategic Overview

The 3-aryl-isonicotinic acid scaffold is a privileged structure in modern pharmacology. Its prevalence demands robust and flexible synthetic routes. This guide details a strategic approach to the synthesis of 3-(3-Benzyloxyphenyl)isonicotinic acid, a compound featuring a key biaryl bond.

Our retrosynthetic strategy hinges on disconnecting the molecule at the C3-C(phenyl) bond. This approach is highly advantageous as it leverages the power and reliability of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis for their efficiency and functional group tolerance.[1][2] This leads to two primary synthons: a substituted pyridine electrophile and a substituted phenyl nucleophile (or vice-versa).

Retrosynthetic Analysis

The primary disconnection identifies a Suzuki-Miyaura or Negishi-type cross-coupling as the key bond-forming step. This leads to two commercially available or readily accessible starting materials: a halogenated isonicotinic acid derivative and a (3-benzyloxyphenyl)boronic acid or organozinc reagent.

Caption: Retrosynthetic analysis of the target molecule.

This analysis suggests a forward synthesis commencing with the protection of 3-hydroxyphenylboronic acid, followed by a palladium-catalyzed cross-coupling with a suitable 3-halo-isonicotinate ester, and concluding with ester hydrolysis to yield the final carboxylic acid.

Forward Synthesis: Detailed Protocols and Mechanistic Insights

The proposed forward synthesis is a three-step sequence designed for efficiency and scalability.

Step 1: Protection of Phenol - Synthesis of 3-(Benzyloxy)phenylboronic acid

The hydroxyl group of 3-hydroxyphenylboronic acid must be protected to prevent interference with the subsequent cross-coupling reaction. A benzyl ether is an excellent choice due to its stability under the planned reaction conditions and its susceptibility to removal by hydrogenolysis if the free phenol is the ultimate target.

Protocol 1: Benzylation of 3-Hydroxyphenylboronic acid

-

Materials:

-

3-Hydroxyphenylboronic acid

-

Benzyl bromide (BnBr)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxyphenylboronic acid (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetone to make a 0.5 M solution.

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) for the disappearance of the starting phenol.

-

After cooling to room temperature, filter the mixture to remove inorganic salts and wash the filter cake with acetone.

-

Concentrate the filtrate under reduced pressure to yield a crude solid.

-

Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to afford pure 3-(benzyloxy)phenylboronic acid.[3][4]

-

-

Causality and Insights:

-

Base: Potassium carbonate is a mild inorganic base sufficient to deprotonate the acidic phenol, forming the phenoxide nucleophile required for the Williamson ether synthesis.[5][6] Its insolubility in acetone necessitates vigorous stirring but simplifies workup.

-

Solvent: Acetone is a polar aprotic solvent that facilitates the Sₙ2 reaction between the phenoxide and benzyl bromide while being easy to remove.

-

Purity: It is crucial that the resulting boronic acid is pure, as impurities can poison the palladium catalyst in the next step.

-

Step 2: Key Bond Formation - Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds.[7][8] It utilizes a palladium catalyst to couple an organoboron species with an organic halide.[9] This reaction is known for its high functional group tolerance and generally mild conditions.[10]

Protocol 2: Suzuki-Miyaura Coupling of 3-(Benzyloxy)phenylboronic acid and Ethyl 3-bromoisonicotinate

-

Materials:

-

3-(Benzyloxy)phenylboronic acid (from Step 1)

-

Ethyl 3-bromoisonicotinate

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃), aqueous solution (2 M)

-

1,4-Dioxane or Toluene/Water mixture

-

-

Procedure:

-

To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add ethyl 3-bromoisonicotinate (1.0 eq), 3-(benzyloxy)phenylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (3-5 mol%).

-

Add the solvent (e.g., 1,4-dioxane) to the flask.

-

Add the 2 M aqueous solution of K₂CO₃ (2.0 eq).

-

Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

-

Heat the mixture to 80-90 °C and stir vigorously overnight (12-18 hours). Monitor reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., Hexanes to Ethyl Acetate) to yield ethyl 3-(3-benzyloxyphenyl)isonicotinate.

-

-

Causality and Insights:

-

Catalyst System: Pd(dppf)Cl₂ is a highly effective pre-catalyst for Suzuki couplings involving heteroaromatic halides. The dppf ligand is electron-rich and bulky, which promotes the key steps of oxidative addition and reductive elimination in the catalytic cycle and helps prevent catalyst deactivation.[11][12]

-

Base and Solvent: The aqueous base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium. A biphasic solvent system like Toluene/Water or a miscible solvent like dioxane is commonly used to accommodate both the organic substrates and the inorganic base.[13]

-

Inert Atmosphere: Palladium(0), the active catalytic species, is sensitive to oxidation. Performing the reaction under an inert atmosphere is critical to prevent catalyst degradation and ensure high yields.

-

Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the ethyl 3-bromoisonicotinate, forming a Pd(II) complex.[7]

-

Transmetalation: The organic group from the boronic acid replaces the halide on the palladium center. This step is facilitated by the base, which activates the boronic acid.[8]

-

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[2]

Step 3: Final Deprotection - Ester Hydrolysis

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation typically achieved under basic conditions.

Protocol 3: Hydrolysis of Ethyl 3-(3-Benzyloxyphenyl)isonicotinate

-

Materials:

-

Ethyl 3-(3-benzyloxyphenyl)isonicotinate (from Step 2)

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF) / Water or Ethanol / Water

-

Hydrochloric acid (HCl), 1 M solution

-

-

Procedure:

-

Dissolve the ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

-

Add NaOH (2.0-3.0 eq) to the solution and stir at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and remove the organic solvent (THF) under reduced pressure.

-

Dilute the remaining aqueous solution with water.

-

Carefully acidify the solution to a pH of ~3.5 by the dropwise addition of 1 M HCl.[14][15] The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

Dry the product under vacuum to yield the final 3-(3-benzyloxyphenyl)isonicotinic acid.

-

-

Causality and Insights:

-

Hydrolysis Conditions: Basic hydrolysis is a robust method for cleaving esters. LiOH is often preferred over NaOH for its higher solubility in mixed aqueous-organic solvents and can sometimes lead to cleaner reactions.

-

Workup: The isoelectric point of isonicotinic acid derivatives is typically in the acidic pH range. Adjusting the pH carefully is critical for maximizing the precipitation and recovery of the product.[15] The purity of the final product can be assessed by NMR, MS, and HPLC.

-

Characterization and Data

All intermediates and the final product should be characterized using standard analytical techniques to confirm their identity and assess purity.

| Compound | Technique | Expected Observations |

| 3-(Benzyloxy)phenylboronic acid | ¹H NMR | Aromatic protons from both phenyl rings, benzylic CH₂ singlet (~5.1 ppm), broad singlet for B(OH)₂. |

| MS (ESI) | [M-H]⁻ or [M+Na]⁺ corresponding to the molecular weight. | |

| Ethyl 3-(3-benzyloxyphenyl)isonicotinate | ¹H NMR | Characteristic pyridine and phenyl protons, benzylic CH₂ singlet, ethyl ester quartet and triplet. |

| ¹³C NMR | Signals for all unique carbons, including ester carbonyl (~165 ppm). | |

| MS (ESI) | [M+H]⁺ corresponding to the molecular weight. | |

| 3-(3-Benzyloxyphenyl)isonicotinic acid | ¹H NMR | Disappearance of ethyl ester signals, presence of pyridine and phenyl protons, benzylic CH₂. Carboxylic acid proton may be broad or not observed. |

| MS (ESI) | [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight. | |

| HPLC | Single peak indicating high purity (>95%). |

Conclusion

This guide outlines a logical and robust three-step synthesis of 3-(3-Benzyloxyphenyl)isonicotinic acid based on a retrosynthetic analysis that leverages a key palladium-catalyzed Suzuki-Miyaura cross-coupling. The provided protocols are based on well-established and reliable procedures from the chemical literature, and the rationale behind key experimental choices has been detailed. This application note serves as a practical guide for researchers in drug development and organic synthesis, providing the necessary detail to successfully synthesize this and related biaryl compounds.

References

-

Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis. Angewandte Chemie International Edition, 44(29), 4442-4489. [Link]

-

Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1795–1798. [Link]

-

Zhang, H., & Chan, D. M. T. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(13), 5005-5007. [Link]

-

Beilstein Journals. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. [Link]

-

Uchiyama, M., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327-335. [Link]

-

Organic Chemistry Portal. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. [Link]

-

Wikipedia. Negishi coupling. [Link]

-

Wiley Online Library. (2025). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?. [Link]

-

Fiveable. (2025). Palladium-catalyzed cross-coupling reactions. [Link]

-

Organic Syntheses. Bipyridine. [Link]

-

Pothireddy, M., et al. (2022). Synthetic method to access fluorinated 2-benzylpyridines by using Negishi coupling reaction. SN Applied Sciences, 4(3), 85. [Link]

-

Maji, R., & Ghorai, P. (2025). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Chemistry – A European Journal. [Link]

-

Synfacts. (2008). Selective Synthesis of 2-Substituted Pyridine N-Oxides via Directed ortho-Metallation using Grignard Reagents. Synfacts, 2009(02), 0134-0134. [Link]

-

ResearchGate. (n.d.). C-H Functionalization of Pyridines. [Link]

-

Canadian Science Publishing. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

-

Queguiner, G., et al. (1991). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1, 31-35. [Link]

-

Royal Society of Chemistry. (2019). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 17(1), 14-29. [Link]

-

American Chemical Society. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry, 66(32), 8475-8498. [Link]

-

PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]

-

SynArchive. (n.d.). Protection of Phenol by Ether. [Link]

-

American Chemical Society. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(13), 5005-5007. [Link]

-

Andrew G. Myers Research Group. (n.d.). ortho metalation. [Link]

-

Indian Academy of Sciences. (2003). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences, 115(5-6), 741-745. [Link]

-

PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

-

American Chemical Society. (2024). C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society. [Link]

-

HETEROCYCLES. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479. [Link]

-

University of Rochester. (n.d.). Directed (ortho) Metallation. [Link]

-

ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

-

American Chemical Society. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 68(25), 9847-9850. [Link]

-

ChemRxiv. (2023). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. [Link]

-

Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

-

ResearchGate. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]

-

Royal Society of Chemistry. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances, 5(31), 24443-24447. [Link]

-

JoVE. (2017). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. [Link]

-

Organic Syntheses. (n.d.). 4-methoxy-2'-methylbiphenyl. [Link]

-

Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]

- Google Patents. (n.d.). US2748137A - Process for preparing isonicotinic acid.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

SciSpace. (2010). Organoboranes in Organic Syntheses Including Suzuki Coupling Reaction. HETEROCYCLES, 80(1), 1. [Link]

-

National Center for Biotechnology Information. (2005). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 689(24), 4220-4228. [Link]

- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.

- Google Patents. (n.d.). US3147269A - Process for the separation of nicotinic and isonicotinic acid.

-

Organic Syntheses. (n.d.). NICOTINIC ACID. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines. [Link]

-

MDPI. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 96-100. [Link]

Sources

- 1. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. 3-(Benzyloxy)phenylboronic acid = 95 156682-54-1 [sigmaaldrich.com]

- 4. 3-(Benzyloxy)phenylboronic acid | CAS 156682-54-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. synarchive.com [synarchive.com]

- 6. ias.ac.in [ias.ac.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]

- 15. US3147269A - Process for the separation of nicotinic and isonicotinic acid - Google Patents [patents.google.com]

Application Note & Protocols: Crystallization of 3-(3-Benzyloxyphenyl)isonicotinic Acid

Abstract

This document provides a comprehensive technical guide for the crystallization of 3-(3-Benzyloxyphenyl)isonicotinic acid, a key intermediate with potential applications in pharmaceutical development. The control of the solid-state form of an active pharmaceutical ingredient (API) or its precursors is critical for ensuring consistent purity, stability, and manufacturability. This guide details the foundational principles, systematic solvent screening protocols, and robust methodologies for cooling, antisolvent, and vapor diffusion crystallization. Furthermore, it outlines essential analytical techniques for crystal characterization and offers a practical troubleshooting guide to address common crystallization challenges. The protocols are designed to be adaptable from early-stage research to process development, providing scientists with the tools to reliably produce crystalline material with desired attributes.

Introduction and Physicochemical Profile

3-(3-Benzyloxyphenyl)isonicotinic acid is a bifunctional aromatic molecule containing a carboxylic acid and a pyridine ring, making it susceptible to zwitterionic behavior and strong intermolecular interactions such as hydrogen bonding.[1] These characteristics significantly influence its solubility and crystallization behavior. The primary goal of crystallization is to produce a solid form that is pure, stable, and has physical properties (e.g., morphology, particle size distribution) suitable for downstream processing.

A thorough understanding of the molecule's physicochemical properties is the cornerstone of developing a rational crystallization strategy.[2]

Table 1: Physicochemical Properties of 3-(3-Benzyloxyphenyl)isonicotinic Acid

| Property | Value (Estimated/Typical) | Significance for Crystallization |

| Molecular Formula | C₁₉H₁₅NO₃ | High molecular weight suggests lower solubility in non-polar solvents. |

| Molecular Weight | 305.33 g/mol | Influences dissolution kinetics. |

| Appearance | White to off-white crystalline solid | Initial assessment of purity.[3][4] |

| Melting Point (Mp) | > 300 °C (decomposes) | High melting point indicates a stable crystal lattice. Cooling crystallization from high-boiling point solvents is feasible. |

| pKa (Isonicotinic Acid) | ~4.96 | Amphoteric nature; solubility is highly pH-dependent.[4] Crystallization by pH swing is a potential method. |

| Solubility Profile | Poorly soluble in water and non-polar solvents (e.g., hexanes). Soluble in polar aprotic (e.g., DMSO, DMF) and some polar protic solvents (e.g., hot alcohols). | Guides solvent selection for various crystallization techniques.[1][5] |

Foundational Principles of Crystallization

Crystallization is a phase-change process driven by supersaturation , a non-equilibrium state where the concentration of a solute in a solution exceeds its equilibrium solubility.[6] This state can be achieved by cooling a saturated solution, adding an antisolvent, or evaporating the solvent.[1][7] The process unfolds in two main stages:

-

Nucleation: The initial formation of stable, sub-microscopic crystalline entities (nuclei). This process can be spontaneous (primary nucleation) or induced by the presence of existing crystals (secondary nucleation).

-

Crystal Growth: The subsequent growth of these nuclei into larger, well-defined crystals.

The goal of a well-designed crystallization protocol is to control the rate of supersaturation generation to favor crystal growth over rapid primary nucleation, which often leads to small, impure, or amorphous particles.[1][8]

Experimental Protocols & Methodologies

Workflow for Crystallization Method Development

A systematic approach is crucial for efficiently developing a robust crystallization process. The following workflow outlines the logical progression from initial screening to final characterization.

Caption: General workflow for crystallization development.

Protocol: Systematic Solvent Screening

Objective: To identify suitable single solvents for cooling crystallization and miscible solvent/antisolvent pairs for antisolvent crystallization.

Materials:

-

3-(3-Benzyloxyphenyl)isonicotinic acid

-

A diverse range of solvents (see Table 2)

-

Vials with screw caps

-

Stir plate and magnetic stir bars

-

Heating block or oil bath

Procedure:

-

Place approximately 10-20 mg of the compound into a series of labeled vials.

-

Add a solvent from Table 2 to each vial in 0.1 mL increments.

-

Stir at room temperature (20-25°C) for 5-10 minutes after each addition. Record the volume of solvent required to achieve complete dissolution. This provides an estimate of room temperature solubility.

-

For vials where the solid did not fully dissolve, heat the suspension to 60-80°C (or near the solvent's boiling point) and continue adding solvent stepwise until a clear solution is obtained. Record the total volume.

-

Allow the hot, clear solutions to cool slowly to room temperature and then place them in a refrigerator (~4°C) overnight.

-